molecular formula C20H20ClN3O3 B2705141 N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941919-93-3

N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2705141
CAS No.: 941919-93-3
M. Wt: 385.85
InChI Key: QSUJQIDMTHJZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.85. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Material Science Applications

  • Novel Synthetic Pathways : Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the utility of related compounds in synthesizing anthranilic acid derivatives and oxalamides through a new rearrangement sequence. This methodology offers a simple, high-yielding route for producing complex organic molecules, indicating potential applications in synthetic organic chemistry (Mamedov et al., 2016).

  • Electrochemical Applications : Nutting et al. (2018) reviewed the electrochemical properties and applications of N-oxyl compounds, including their use as catalysts for the selective oxidation of organic molecules. The study highlights the versatility of similar compounds in facilitating a wide range of electrosynthetic reactions, suggesting possible applications for N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide in electrochemical processes (Nutting et al., 2018).

Medicinal Chemistry Applications

  • Anticancer Agents : Zhang et al. (2005) discovered a novel series of apoptosis inducers, which could act as potential anticancer agents. This research demonstrates the therapeutic potential of structurally related compounds in targeting and inducing apoptosis in cancer cells, offering a pathway for developing new anticancer therapies (Zhang et al., 2005).

  • HIV-1 Entry Inhibitors : Curreli et al. (2012) designed and synthesized entry inhibitors targeting the CD4-binding site of HIV-1, showing improved antiviral properties. This study suggests that compounds like this compound could potentially be optimized as next-generation therapeutics against HIV-1, highlighting their importance in antiviral drug development (Curreli et al., 2012).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-15-9-7-14(8-10-15)13-22-19(26)20(27)23-16-4-3-5-17(12-16)24-11-2-1-6-18(24)25/h3-5,7-10,12H,1-2,6,11,13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUJQIDMTHJZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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